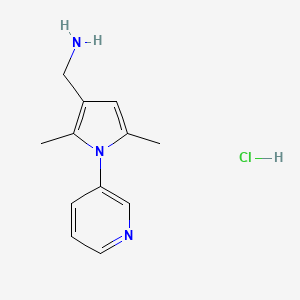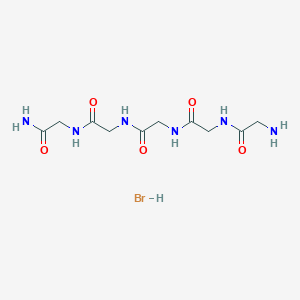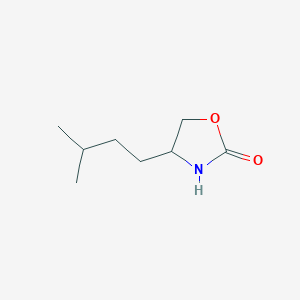
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrrole-based compound that is used as a ligand in the synthesis of transition metal complexes, and it has also been studied for its biological and pharmacological properties. In
Applications De Recherche Scientifique
Synthesis and Characterization
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride and its derivatives have been synthesized and characterized in various studies, highlighting their potential in medicinal chemistry and materials science. For instance, a series of novel Schiff bases of 3-aminomethyl pyridine, structurally related to the compound , were synthesized and screened for anticonvulsant activity. These compounds exhibited significant seizures protection in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011). Moreover, new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including pyridin-2-yl)methanamine derivatives, were synthesized and showed promising anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Structural Analysis
The structural analysis of related compounds has contributed significantly to the understanding of their properties and potential applications. For example, an X-ray crystallographic and DFT study of bidentate pyrrolide-imine Schiff base ligands revealed the importance of complementary hydrogen bonding in their structure, influencing their stability and reactivity (Akerman & Chiazzari, 2014). Such studies are essential for designing new compounds with desired properties.
Catalytic and Biological Applications
Derivatives of (2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride have been explored for their catalytic and biological activities. Diiron(III) complexes of tridentate 3N ligands, including pyridin-2-yl)methanamine derivatives, served as functional models for methane monooxygenases, showing efficient catalysis in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014). Additionally, studies on the synthesis, reactions, and antioxidant activity of pyrrol-1-yl derivatives have shown significant antioxidant activity, further demonstrating the therapeutic potential of these compounds (Zaki et al., 2017).
Propriétés
IUPAC Name |
(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-6-11(7-13)10(2)15(9)12-4-3-5-14-8-12;/h3-6,8H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCIJQAIFYRVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)


![Tert-Butyl 1-Ethyl-4-(Hydroxymethyl)-6,7-Dihydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine-5(5H)-Carboxylate](/img/structure/B1450666.png)








